molecular formula C9H7FN4 B1521629 5-(3-Fluorophenyl)-1,2,4-triazin-3-amine CAS No. 1152505-97-9

5-(3-Fluorophenyl)-1,2,4-triazin-3-amine

Cat. No.: B1521629
CAS No.: 1152505-97-9
M. Wt: 190.18 g/mol
InChI Key: ANSYPNXGEXWJPP-UHFFFAOYSA-N
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Description

5-(3-Fluorophenyl)-1,2,4-triazin-3-amine is a chemical compound belonging to the 1,2,4-triazine family, a class of nitrogen-containing heterocycles known for their versatile applications in scientific research and drug discovery. The compound features a 1,2,4-triazin-3-amine core structure substituted with a 3-fluorophenyl group, making it a valuable scaffold for the synthesis of more complex molecules. As a derivative of the 1,2,4-triazin-3-amine core, this compound serves as a crucial building block in medicinal chemistry and chemical biology. Structural analogues of this compound, particularly those involving substitutions on the triazine ring and the phenyl group, are frequently explored for their biological activity. For instance, closely related triazine derivatives have been investigated as inhibitors of human equilibrative nucleoside transporters (ENTs) , which are important targets in nucleotide synthesis and chemotherapy research. Furthermore, the 1,2,4-triazine nucleus is known to undergo various chemical transformations, including reactions with aryne intermediates, leading to novel heterocyclic structures with potential research value . The presence of the fluorine atom on the phenyl ring is a common modification in drug design, often used to influence a compound's electronic properties, metabolic stability, and binding affinity. This product is intended for research and development purposes in a laboratory setting only. It is strictly labeled as "For Research Use Only" and is not intended for diagnostic, therapeutic, or human use.

Properties

IUPAC Name

5-(3-fluorophenyl)-1,2,4-triazin-3-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H7FN4/c10-7-3-1-2-6(4-7)8-5-12-14-9(11)13-8/h1-5H,(H2,11,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ANSYPNXGEXWJPP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)F)C2=CN=NC(=N2)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H7FN4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

190.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

5-(3-Fluorophenyl)-1,2,4-triazin-3-amine is a compound belonging to the triazine family, which has garnered attention in medicinal chemistry due to its diverse biological activities. This article explores its biological activity, focusing on its mechanisms of action, potential therapeutic applications, and relevant research findings.

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets such as enzymes and receptors. The presence of the fluorine atom on the phenyl ring enhances its binding affinity, potentially leading to modulation of enzymatic activities and downstream signaling pathways. This interaction can influence various biological processes, including cell proliferation and apoptosis .

Anticancer Activity

Recent studies have highlighted the anticancer potential of this compound and its derivatives. For instance:

  • Cell Line Studies : Compounds similar to this compound have shown significant cytotoxic effects against various cancer cell lines such as HeLa (cervical cancer), MCF-7 (breast cancer), and HCT-116 (colon cancer). IC50 values for these compounds were reported as low as 36 μM for HCT-116 and 34 μM for HeLa cells .
  • Mechanisms of Action : The anticancer activity is believed to occur through the induction of apoptosis. Studies indicate that these compounds increase caspase activity and promote phosphatidylserine translocation to the outer leaflet of the cell membrane, indicating early apoptotic changes .
Cell Line IC50 Value (μM) Mechanism
HeLa34Apoptosis induction
MCF-741.5Caspase activation
HCT-11636Phosphatidylserine exposure

Anti-HIV Activity

Fluorine-substituted triazines have been explored as potential anti-HIV agents. Research indicates that certain derivatives may inhibit HIV replication by targeting viral enzymes or cellular pathways essential for viral entry and replication .

Case Studies

  • Study on Antiproliferative Activity : A study evaluated several fluorinated triazine derivatives for their antiproliferative effects against breast and lung cancer cell lines. The results showed that these compounds could effectively inhibit cell growth at micromolar concentrations, supporting their potential as therapeutic agents in oncology .
  • Inhibition of CDK2 : Some derivatives of triazines have been reported to act as cyclin-dependent kinase (CDK) inhibitors, which play a crucial role in cell cycle regulation. This inhibition can lead to cell cycle arrest in cancer cells, further contributing to their anticancer efficacy .

Scientific Research Applications

5-(3-Fluorophenyl)-1,2,4-triazin-3-amine exhibits a range of biological activities:

Antimicrobial and Antifungal Activity

Research indicates that this compound shows moderate antifungal activity against Candida species. It has been utilized in the synthesis of new Schiff bases that demonstrate potential for treating infectious diseases.

Anticancer Properties

The compound has been evaluated for its anticancer effects. Studies have shown that derivatives exhibit cytotoxicity against various cancer cell lines such as HCT-116 (colon cancer), HeLa (cervical cancer), and MCF-7 (breast cancer). For instance:

  • Compounds derived from this compound showed IC50 values below 100 μM against these cell lines .

Case Study 1: Antifungal Activity

A study explored the synthesis of several new derivatives from this compound. These derivatives were tested for antifungal activity against Candida spp., revealing promising results with moderate efficacy.

Case Study 2: Anticancer Activity

Another investigation focused on a series of novel compounds derived from this triazine structure. The results indicated that specific analogs induced apoptosis in cancer cells and demonstrated significant cytotoxicity against HCT-116 and HeLa cell lines .

Comparative Data Table

Compound NameBiological ActivityIC50 (μM)Notes
This compound Derivative AAntifungalN/AModerate activity against Candida spp.
Derivative BAnticancer (HCT-116)36Induces apoptosis
Derivative CAnticancer (HeLa)34Induces apoptosis

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following table summarizes key structural analogs of 5-(3-fluorophenyl)-1,2,4-triazin-3-amine, highlighting differences in substituents, molecular properties, and biological activities:

Compound Name Substituent Position/Type Molecular Weight (g/mol) Key Biological Activity/Application Evidence Source
5-Phenyl-1,2,4-triazin-3-amine Phenyl (no halogen) 172.19 Intermediate in kinase inhibitor synthesis
5-(4-Fluorophenyl)-1,2,4-triazin-3-amine (AZD4365) 4-Fluorophenyl 285.73 Adenosine A2A receptor antagonist; anticancer (clinical trials)
5-(3-Bromophenyl)-1,2,4-triazin-3-amine 3-Bromophenyl 251.08 Not specified; likely used in cross-coupling
5-(2-Chloro-4-fluorophenyl)-1,2,4-triazin-3-amine 2-Chloro-4-fluorophenyl 224.62 Undisclosed; halogenated analog for SAR studies
5-[2-(Difluoromethoxy)phenyl]-1,2,4-triazin-3-amine 2-(Difluoromethoxy)phenyl 248.37 Life science research; high-purity grade available
5-(3,4-Dimethoxyphenyl)-1,2,4-triazin-3-amine 3,4-Dimethoxyphenyl 248.24 Antioxidant/antifungal candidate (preclinical)

Electronic and Steric Effects of Substituents

  • Fluorine Position: The meta-fluorine in this compound reduces electron density in the phenyl ring compared to the para-fluorine analog (AZD4365). This may alter binding to targets like adenosine receptors, where para-substituted fluorophenyl groups exhibit stronger antagonism .
  • Halogen vs. In contrast, difluoromethoxy groups (as in ) improve metabolic stability by resisting oxidative degradation .
  • Methoxy Substitutions : The 3,4-dimethoxyphenyl derivative () demonstrates enhanced lipophilicity, which may improve membrane permeability in antifungal applications .

Preparation Methods

The synthesis of 5-(3-Fluorophenyl)-1,2,4-triazin-3-amine typically involves the construction of the 1,2,4-triazine ring followed by the introduction of the 3-fluorophenyl substituent at the 5-position and the amino group at the 3-position. Two main approaches have been reported:

Fluoroamination Approach

A prominent method involves the synthesis of fluorinated 3-amino-1,2,4-triazines through fluoroamination reactions of appropriately substituted triazinone precursors.

  • Starting from 6-(2’-aminophenyl)-3-thioxo-1,2,4-triazin-5-one derivatives, aroylation is performed to introduce aryl groups.
  • Subsequent reflux with 4-fluoroaniline in ethanol leads to fluoroamination, accompanied by the loss of hydrogen sulfide (H2S), yielding 3-(4’-fluorophenyl)amino-6-aryl-1,2,4-triazin-5(4H)-ones.
  • Further reflux with ammonia in ethanol converts these into 5-amino-3-(4’-fluorophenylamino)-6-aryl-1,2,4-triazines, analogues of lamotrigine drugs.

Key Experimental Details:

Step Reactants Conditions Product Yield Notes
Aroylation 6-(2’-aminophenyl)-3-thioxo-1,2,4-triazin-5-one Standard aroylation conditions Aroylated triazinone Not specified Precursor for fluoroamination
Fluoroamination Aroylated triazinone + 4-fluoroaniline Reflux in EtOH, 6 h 3-(4’-fluorophenyl)amino-6-aryl-1,2,4-triazin-5(4H)-ones ~66% Loss of H2S observed
Amination Above product + NH3 Reflux in EtOH, 3 h 5-amino-3-(4’-fluorophenylamino)-6-aryl-1,2,4-triazines Not specified Amino group introduced at position 5

This method is versatile and yields compounds with confirmed structures by elemental analysis and spectral data (IR, NMR) indicating the presence of NH2, NH, CONH, and C-F functional groups.

Cross-Coupling Using Halogenated Triazine Intermediates

Another synthetic route involves halogenation of 5-aryl-1,2,4-triazin-3-amine derivatives followed by palladium-catalyzed Suzuki-Miyaura cross-coupling to introduce the 3-fluorophenyl substituent.

  • Bromination of 5-aryl-1,2,4-triazin-3-amine is performed using N-bromosuccinimide (NBS) in DMF at low temperature (-25 °C) to yield 6-bromo-5-aryl-1,2,4-triazin-3-amine derivatives.
  • These bromo derivatives undergo Suzuki coupling with arylboronic acids (such as 3-fluorophenylboronic acid) in the presence of a base (K2CO3) and a palladium catalyst in dioxane/water mixture, yielding this compound derivatives.

Typical Reaction Conditions and Yields:

Step Reactants Conditions Product Yield
Bromination 5-aryl-1,2,4-triazin-3-amine + NBS DMF, -25 °C, overnight 6-bromo-5-aryl-1,2,4-triazin-3-amine Not specified
Suzuki Coupling 6-bromo-5-aryl triazine + 3-fluorophenylboronic acid + Pd catalyst + K2CO3 Dioxane/H2O, reflux This compound Moderate to good (e.g., 42%)

Additional Cyclization and Functionalization Reactions

Further functionalization of fluorinated 1,2,4-triazines involves:

  • Reaction of the free amino group at position 5 with phenyl isothiocyanate to form N,N-disubstituted thioureas.
  • Ring closure reactions with malonic acid in glacial acetic acid to yield thiobarbituric acid derivatives.
  • Heterocyclization with DMF to form triazinoindole derivatives.

These transformations are important for diversifying the chemical space of fluorinated triazine derivatives and potentially enhancing biological activity.

Summary Table of Preparation Methods

Method Starting Material Key Reagents Conditions Key Intermediate Final Product Yield Notes
Fluoroamination 6-(2’-aminophenyl)-3-thioxo-1,2,4-triazin-5-one 4-fluoroaniline, NH3 Reflux in EtOH 3-(4’-fluorophenyl)amino-6-aryl-1,2,4-triazin-5(4H)-one 5-amino-3-(4’-fluorophenylamino)-6-aryl-1,2,4-triazine ~66% (fluoroamination step) Loss of H2S; spectral confirmation
Bromination + Suzuki Coupling 5-aryl-1,2,4-triazin-3-amine NBS, 3-fluorophenylboronic acid, Pd catalyst, K2CO3 DMF (-25 °C) + Dioxane/H2O reflux 6-bromo-5-aryl-1,2,4-triazin-3-amine This compound Moderate (e.g., 42%) Allows modular substitution

Analytical and Spectral Characterization

  • IR Spectroscopy: Characteristic bands for NH2, NH, CONH, C-F groups confirm the presence of amino and fluorophenyl substituents.
  • NMR Spectroscopy: Proton and carbon NMR data show aromatic protons and carbons, including shifts consistent with fluorine substitution adjacent to aromatic carbons.
  • Elemental Analysis: Matches calculated values for C, H, N, F content, confirming purity and correct molecular formula.
  • Mass Spectrometry: LCMS data confirm molecular ion peaks consistent with the target compounds.

Q & A

Q. Advanced Research Focus

  • Software Tools : AutoDock Vina or Schrödinger Suite predict binding affinities to targets like COX-2 or anaplastic lymphoma kinase (ALK). Parameterize force fields to account for fluorine’s electronegativity and tautomeric states .
  • Validation : Cross-check docking poses with molecular dynamics (MD) simulations (e.g., in GROMACS) to assess stability of ligand-receptor complexes .
  • Case Study : Derivatives with S-alkyl chains showed enhanced antifungal activity in silico, likely due to hydrophobic interactions with fungal lanosterol 14α-demethylase .

What strategies resolve contradictions in reported bioactivity data for triazin-3-amine derivatives?

Advanced Research Focus
Discrepancies may arise from:

  • Tautomer Ratios : Varying solvent systems (polar vs. nonpolar) during bioassays can shift tautomer equilibria, altering observed activity .
  • Purity Issues : HPLC-MS monitoring (≥95% purity) ensures consistent results. For example, impurities in S-alkyl derivatives may skew antifungal assays .
  • Assay Conditions : Standardize protocols (e.g., MIC values against Candida spp. in RPMI-1640 medium) to enable cross-study comparisons .

What are the environmental and safety considerations for handling this compound?

Q. Basic Research Focus

  • Waste Management : Segregate halogenated waste (fluorine-containing byproducts) and dispose via certified hazardous waste contractors .
  • Personal Protective Equipment (PPE) : Use nitrile gloves, fume hoods, and respiratory protection during synthesis to avoid inhalation/contact .

How does fluorine substitution at the 3-phenyl position affect electronic properties and reactivity?

Q. Advanced Research Focus

  • Electron-Withdrawing Effect : Fluorine increases the triazine ring’s electrophilicity, enhancing reactivity in nucleophilic substitutions (e.g., amination) .
  • Stability : C-F bonds resist metabolic degradation, improving pharmacokinetic profiles in drug candidates .
  • Spectroscopic Signature : 19F^{19}\text{F} NMR chemical shifts (~-110 to -120 ppm) confirm substitution patterns and purity .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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5-(3-Fluorophenyl)-1,2,4-triazin-3-amine
Reactant of Route 2
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5-(3-Fluorophenyl)-1,2,4-triazin-3-amine

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